molecular formula C14H22N6O4 B1384257 N-Methyl valacyclovir CAS No. 1346747-65-6

N-Methyl valacyclovir

Cat. No.: B1384257
CAS No.: 1346747-65-6
M. Wt: 338.36 g/mol
InChI Key: LAVQFSIULWJNGD-VIFPVBQESA-N
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Description

N-Methyl valacyclovir is a derivative of valacyclovir, which is itself a prodrug of acyclovir. Valacyclovir is widely used as an antiviral medication, particularly for the treatment of herpes simplex virus and varicella-zoster virus infections. The modification of valacyclovir to this compound involves the addition of a methyl group, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl valacyclovir typically involves the methylation of valacyclovir. One common method is the condensation of N-methyl-N-Carbobenzyloxy valine with acyclovir in the presence of dicyclohexyl carbodiimide and 4-dimethylaminopyridine as catalysts in dimethylformamide . This reaction yields this compound along with various impurities that need to be purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of biocatalytic methods is also explored for large-scale production due to their mild, highly selective, and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

N-Methyl valacyclovir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions include formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one .

Scientific Research Applications

N-Methyl valacyclovir has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of methylation on antiviral drugs.

    Biology: Investigated for its potential to inhibit viral replication more effectively than valacyclovir.

    Medicine: Explored as a potential treatment for herpes simplex virus and varicella-zoster virus with improved pharmacokinetics.

    Industry: Used in the development of new antiviral drugs with enhanced properties

Mechanism of Action

N-Methyl valacyclovir acts as a prodrug, similar to valacyclovir. It is converted in vivo to acyclovir, which is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to acyclovir triphosphate. This triphosphate form inhibits viral DNA polymerase, preventing viral DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Valacyclovir: The parent compound, used widely as an antiviral medication.

    Acyclovir: The active form of valacyclovir and N-Methyl valacyclovir.

    Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

Uniqueness

This compound is unique due to its methylation, which can potentially improve its pharmacokinetic properties, such as absorption and bioavailability, compared to valacyclovir .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVQFSIULWJNGD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346747-65-6
Record name N-Methyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M7PV0WCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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